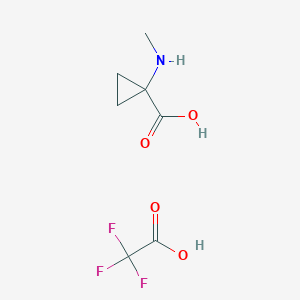

1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid is a compound of significant interest in the fields of chemistry and biology. This compound is characterized by the presence of a cyclopropane ring, a methylamino group, and a carboxylic acid group, along with a trifluoroacetic acid moiety. The unique structure of this compound makes it a valuable subject for various scientific studies and applications.

Métodos De Preparación

The synthesis of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid typically involves several steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

Trifluoroacetylation: Finally, the trifluoroacetic acid moiety is added by reacting the compound with trifluoroacetic anhydride.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Análisis De Reacciones Químicas

1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.

Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the trifluoroacetic acid group and the formation of the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Mechanism of Action

This compound primarily targets the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex. By blocking the binding of glycine to this receptor, it can modulate excitatory neurotransmission, which is crucial in various neurological processes. This interaction has implications for conditions such as schizophrenia and neurodegenerative diseases.

Anticancer Potential

Research indicates that compounds with similar structures may exhibit anticancer properties. The presence of the methylamino group along with the trifluoroacetic acid moiety enhances its biological activity, potentially leading to apoptosis in cancer cells or inhibition of tumor growth pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound could possess antimicrobial properties. The trifluoromethyl group enhances its lipophilicity and interaction with microbial membranes, making it a candidate for further exploration in antimicrobial drug development.

Agricultural Chemistry

Plant Growth Regulation

1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid plays a role in the biosynthesis of ethylene, a critical plant hormone involved in growth regulation. Its application can enhance plant growth and stress tolerance by promoting the secretion of pollen tube chemoattractants, which are vital for fertilization.

Soil Microbial Activity

The compound is utilized by soil microorganisms as a nitrogen and carbon source. This property can be leveraged to improve soil health and fertility, thereby enhancing crop yields.

Material Science

Polymer Development

The unique properties of this compound make it a candidate for developing advanced materials. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and chemical resistance.

Analytical Chemistry

Standardization in Analytical Methods

This compound is employed as a standard in various analytical techniques, aiding in the detection and quantification of other compounds within complex mixtures. Its distinct chemical properties facilitate accurate measurements in research settings.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| NMDA Receptor Modulation | Demonstrated effective blockage of glycine binding in vitro. | Potential therapeutic applications for neurological disorders. |

| Anticancer Activity | Exhibited significant antiproliferative effects on cancer cell lines with IC50 values indicating potency. | Promising lead for new anticancer agents. |

| Ethylene Biosynthesis | Enhanced gene expression related to ACC-deaminases when applied to soil samples. | Improved plant growth and stress resilience observed. |

Mecanismo De Acción

The mechanism of action of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may bind to enzyme active sites, modulating their activity and affecting metabolic processes. Additionally, the compound’s structural features allow it to interact with nucleic acids, proteins, and other biomolecules, leading to diverse biological effects.

Comparación Con Compuestos Similares

1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid can be compared with other similar compounds, such as:

1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a crucial role in plant growth and development.

1-Hydroxy-1-cyclopropanecarboxylic acid: Known for its applications in organic synthesis and as a building block for more complex molecules.

Cyclopropanecarboxylic acid: A simpler analog used in various chemical reactions and as a starting material for the synthesis of other cyclopropane derivatives.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications.

Actividad Biológica

1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid, often referred to as a cyclopropane derivative, has garnered attention in recent years for its potential biological activities. This compound is notable for its structural properties and the implications they have in pharmacology and biochemistry. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C6H8F3N1O2

This compound features a cyclopropane ring, which is known for its unique strain and reactivity. The trifluoroacetic acid moiety contributes to its solubility and stability in various biological assays.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of certain pyridoxal-phosphate dependent enzymes, which are crucial in various metabolic pathways. This inhibition can lead to significant effects on cellular metabolism and signaling pathways, making it a candidate for further therapeutic exploration.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by modulating key signaling pathways involved in cell proliferation.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses in vitro, possibly through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

- Inhibition of Enzymatic Activity : A study demonstrated that this compound significantly inhibited the activity of specific enzymes involved in inflammatory pathways, leading to reduced levels of inflammatory markers in cell cultures.

- Antitumor Efficacy : In another study, the compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Neuroprotection : Research on neuronal cell models showed that treatment with this compound resulted in decreased markers of oxidative stress and improved cell viability under neurotoxic conditions.

Data Tables

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Cyclopropanation Reaction : Starting materials are reacted under controlled conditions to form the cyclopropane structure.

- Amine Addition : Methylamine is introduced to form the methylamino group.

- Trifluoroacetylation : The final step involves the introduction of the trifluoroacetic acid moiety to enhance solubility and biological activity.

Propiedades

IUPAC Name |

1-(methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.C2HF3O2/c1-6-5(2-3-5)4(7)8;3-2(4,5)1(6)7/h6H,2-3H2,1H3,(H,7,8);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDFBAARAICMDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.